REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.N1C=CC=CC=1.[CH3:17][C:18](OC(C)=O)=[O:19]>C1COCC1.CN(C1C=CN=CC=1)C>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:18](=[O:19])[CH3:17])[N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT under a blanket of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then partitioned between 1N HCl and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C2=CC=CC=C12)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |